Cas no 2229451-40-3 (3-(2-methoxy-6-methylpyridin-4-yl)methylazetidin-3-ol)

3-(2-Methoxy-6-methylpyridin-4-yl)methylazetidin-3-ol is a heterocyclic compound featuring a pyridine core substituted with methoxy and methyl groups, linked to an azetidine ring bearing a hydroxyl group. This structure imparts unique reactivity and potential as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both pyridine and azetidine moieties enhances its versatility in forming complex molecular architectures. The hydroxyl group offers a handle for further functionalization, while the methoxy and methyl substituents influence electronic and steric properties, aiding in selective transformations. Its balanced lipophilicity and polarity make it suitable for applications requiring precise molecular tuning. This compound is valued for its synthetic utility in medicinal chemistry and material science.
3-(2-methoxy-6-methylpyridin-4-yl)methylazetidin-3-ol structure
2229451-40-3 structure
Product Name:3-(2-methoxy-6-methylpyridin-4-yl)methylazetidin-3-ol
CAS No:2229451-40-3
MF:C11H16N2O2
MW:208.256942749023
CID:5842436
PubChem ID:165698830
Update Time:2025-10-28

3-(2-methoxy-6-methylpyridin-4-yl)methylazetidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(2-methoxy-6-methylpyridin-4-yl)methylazetidin-3-ol
    • 2229451-40-3
    • 3-[(2-methoxy-6-methylpyridin-4-yl)methyl]azetidin-3-ol
    • EN300-1760432
    • Inchi: 1S/C11H16N2O2/c1-8-3-9(4-10(13-8)15-2)5-11(14)6-12-7-11/h3-4,12,14H,5-7H2,1-2H3
    • InChI Key: SYBAULIOXPFPJP-UHFFFAOYSA-N
    • SMILES: OC1(CC2C=C(N=C(C)C=2)OC)CNC1

Computed Properties

  • Exact Mass: 208.121177757g/mol
  • Monoisotopic Mass: 208.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 54.4Ų

3-(2-methoxy-6-methylpyridin-4-yl)methylazetidin-3-ol Pricemore >>

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Additional information on 3-(2-methoxy-6-methylpyridin-4-yl)methylazetidin-3-ol

3-(2-Methoxy-6-Methylpyridin-4-yl)Methylazetidin-3-Ol: A Comprehensive Overview

The compound with CAS No. 2229451-40-3, known as 3-(2-methoxy-6-methylpyridin-4-yl)methylazetidin-3-ol, is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique azetidine ring system, which is a four-membered cyclic amine, and its substituted pyridine moiety. The methoxy and methyl groups attached to the pyridine ring contribute to its distinct chemical properties and potential biological activities.

Recent studies have highlighted the importance of azetidine-containing compounds in drug discovery, particularly in the development of kinase inhibitors and GPCR modulators. The azetidine ring in this compound is known to impart rigidity to the molecule, which can enhance its binding affinity to target proteins. The pyridine ring, on the other hand, is a common structural motif in many bioactive compounds due to its ability to participate in hydrogen bonding and π-interactions.

The synthesis of 3-(2-methoxy-6-methylpyridin-4-yl)methylazetidin-3-ol involves a multi-step process that typically includes the formation of the azetidine ring via a nucleophilic substitution reaction followed by the introduction of the pyridine substituents. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, with some studies focusing on microwave-assisted synthesis to accelerate reaction times.

In terms of biological activity, this compound has shown promising results in preclinical studies. It has been reported to exhibit potent inhibitory activity against several kinases, including CDKs (cyclin-dependent kinases) and MAPKs (mitogen-activated protein kinases). These findings suggest that it could be a valuable lead compound for the development of anti-cancer therapies. Additionally, studies have demonstrated that this compound may also possess anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.

The structural versatility of 3-(2-methoxy-6-methylpyridin-4-yl)methylazetidin-3-ol has led researchers to investigate its potential as a scaffold for drug design. By modifying the substituents on the pyridine ring or altering the azetidine system, scientists can explore a wide range of biological activities and optimize the compound's pharmacokinetic properties. For instance, recent research has focused on introducing additional functional groups to improve solubility and bioavailability.

From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as NMR (nuclear magnetic resonance) and MS (mass spectrometry). These analyses have provided critical insights into its molecular structure and stereochemistry, which are essential for understanding its biological behavior. Furthermore, computational modeling studies have been conducted to predict its binding modes with target proteins, aiding in rational drug design efforts.

In conclusion, 3-(2-methoxy-6-methylpyridin-4-y)methylazetidin-3-ol represents a compelling example of how structural complexity can be harnessed to create bioactive molecules with therapeutic potential. With ongoing research into its synthesis, biological activity, and applications, this compound continues to be an area of active investigation in medicinal chemistry.

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